Tert-butyl 3-((chlorocarbonyl)oxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((chlorocarbonyl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H18ClNO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((chlorocarbonyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Starting Material: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((chlorocarbonyl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Agents: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products such as tert-butyl 3-((alkylamino)carbonyl)oxy)piperidine-1-carboxylate can be formed.
Hydrolysis Products: The hydrolysis of the ester group yields tert-butyl 3-hydroxy-piperidine-1-carboxylate.
Reduction Products: Reduction can lead to the formation of tert-butyl 3-hydroxy-piperidine-1-carboxylate or other derivatives.
Scientific Research Applications
Tert-butyl 3-((chlorocarbonyl)oxy)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industrial Applications: It serves as a building block in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-((chlorocarbonyl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This acylation can alter the function of the target molecule, leading to various biological effects. The pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxopiperidine-1-carboxylate: This compound is similar in structure but lacks the chlorocarbonyl group.
Tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate: Similar but with the chlorocarbonyl group at a different position on the piperidine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A derivative with a different substituent on the piperazine ring.
Uniqueness
Tert-butyl 3-((chlorocarbonyl)oxy)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of both the tert-butyl ester and chlorocarbonyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H18ClNO4 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
tert-butyl 3-carbonochloridoyloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-5-8(7-13)16-9(12)14/h8H,4-7H2,1-3H3 |
InChI Key |
HNHSJCSQOZXWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC(=O)Cl |
Origin of Product |
United States |
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